4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL
Description
4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL is a triazole-thiol derivative characterized by a Schiff base (imine) linkage formed between a 4-tert-butylbenzaldehyde moiety and a triazole-thiol scaffold. The trifluoromethyl (-CF₃) group at position 5 of the triazole ring imparts strong electron-withdrawing effects, while the bulky tert-butyl group at the para position of the benzylidene moiety contributes to steric hindrance.
Properties
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4S/c1-13(2,3)10-6-4-9(5-7-10)8-18-21-11(14(15,16)17)19-20-12(21)22/h4-8H,1-3H3,(H,20,22)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCRUCABXWQTJQ-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, including the formation of the triazole ring and the introduction of the functional groups. One common synthetic route involves the reaction of 4-tert-butylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with trifluoroacetic acid and elemental sulfur to yield the desired triazole-thiol compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
1,2,4-Triazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that these compounds can act against various pathogens, including bacteria and fungi. For instance:
- Antifungal Activity : Compounds with the 1,2,4-triazole scaffold exhibit potent antifungal effects. In vitro studies have demonstrated that certain derivatives possess higher efficacy than commercial antifungal agents like azoxystrobin and ketoconazole against pathogens such as Aspergillus niger and Fusarium oxysporum .
- Antibacterial Activity : The compound has also shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antibacterial potency .
2. Anticancer Properties
Recent research has explored the cytotoxic effects of triazole derivatives on cancer cell lines. For example:
- A study evaluated the cytotoxicity of various 1,2,4-triazole derivatives against human melanoma and triple-negative breast cancer cells. The findings indicated that certain compounds exhibited selective cytotoxicity towards cancer cells, highlighting their potential as anticancer agents .
Agricultural Applications
1. Fungicides
The antifungal properties of triazole compounds make them suitable candidates for agricultural fungicides. Their ability to inhibit fungal growth effectively positions them as alternatives to traditional fungicides. Research has shown that certain triazole derivatives can outperform existing commercial products in terms of efficacy against specific plant pathogens .
2. Plant Growth Regulators
Some triazole derivatives have been investigated for their role in plant growth regulation. These compounds can influence plant metabolism and growth patterns, potentially leading to improved crop yields under various environmental conditions .
Material Science Applications
1. Corrosion Inhibitors
Triazole compounds are also recognized for their utility as corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal ions helps prevent corrosion processes in various industrial settings .
2. Supramolecular Chemistry
The unique structural features of 1,2,4-triazoles allow them to participate in supramolecular assemblies. This property is leveraged in the development of novel materials with tailored functionalities for applications in sensors and catalysis .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal | Potent antifungal and antibacterial activity; selective cytotoxicity against cancer cells |
| Agricultural | Effective fungicide alternatives; potential as plant growth regulators |
| Material Science | Useful as corrosion inhibitors; participation in supramolecular chemistry |
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thiol group can form covalent bonds with cysteine residues in proteins. This dual interaction disrupts the normal function of the target proteins, leading to the desired biological effects. The compound’s ability to inhibit enzymes involved in cell signaling pathways is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s analogs differ primarily in substituents at the benzylidene and triazole positions. Key examples include:
Key Observations :
- Trifluoromethyl (-CF₃) vs. Chlorophenyl (-Cl) : The -CF₃ group in the target compound enhances acidity of the thiol (-SH) group compared to -Cl, which may improve reactivity in nucleophilic reactions or metal coordination .
- tert-Butyl vs.
- Fluorine vs. Methyl Substituents: Fluorine’s electronegativity enhances dipole moments, while methyl groups (e.g., in ) may improve solubility in non-polar solvents .
Structural and Crystallographic Insights
- Hydrogen Bonding: Analogs like the 2-chlorobenzylidene derivative form hexamers via N–H···O/S and O–H···S interactions . The target compound’s -CF₃ group may reduce hydrogen-bond donor capacity compared to -Cl or -SH analogs, altering crystal packing.
- Crystallographic Validation : SHELX programs (e.g., SHELXL) are widely used for refining such structures, ensuring accuracy in bond length/angle measurements .
Computational and Theoretical Comparisons
Theoretical studies on triazole derivatives (e.g., B3LYP/6-31G(d,p) methods) highlight substituent effects on electronic properties:
- Mulliken Charges : The -CF₃ group in the target compound likely induces greater positive charge on the triazole ring compared to -Cl or -Me, enhancing electrophilic reactivity .
- HOMO-LUMO Gaps : Strong EW groups like -CF₃ may lower the HOMO-LUMO gap, increasing kinetic stability and reducing susceptibility to oxidation .
Biological Activity
The compound 4-[(E)-[(4-tert-butylphenyl)methylidene]amino]-5-(trifluoromethyl)-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.42 g/mol. The presence of the trifluoromethyl group and the thiol functional group enhances its chemical reactivity and biological properties.
Antimicrobial Activity
- Mechanism of Action : Triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The thiol group may also contribute to the disruption of microbial growth by interacting with cellular thiol groups.
-
Case Studies :
- A study evaluated various triazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated moderate to high antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Table 1 summarizes the inhibition zones observed in antimicrobial assays:
| Compound | Concentration (%) | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
|---|---|---|---|---|
| This compound | 1% | 12 | 10 | 14 |
| Control (Fluconazole) | 1% | 18 | 15 | 20 |
Anticancer Activity
- Cytotoxicity Studies : Research has shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound was tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay.
- Findings : The compound demonstrated a dose-dependent increase in cytotoxicity, with IC50 values indicating higher potency compared to standard anticancer agents .
- Table 2 highlights the IC50 values obtained from cytotoxicity assays:
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 (Melanoma) | 15 |
| MDA-MB-231 (Breast) | 20 |
| Panc-1 (Pancreatic) | 25 |
Other Therapeutic Potentials
- Antitubercular Activity : Some studies have reported that triazole derivatives possess antitubercular properties, potentially due to their ability to inhibit specific metabolic pathways in Mycobacterium tuberculosis .
- Antioxidant Properties : The thiol group contributes to antioxidant activity by scavenging free radicals, which may help in reducing oxidative stress in cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a three-component Mannich reaction involving arylpropionic acid derivatives, formaldehyde, and secondary amines. Reaction optimization includes adjusting pH (acidic media), temperature (40–60°C), and solvent polarity (e.g., ethanol or DMF). Reductive agents like sodium borohydride may stabilize intermediates, while oxidation with hydrogen peroxide can enhance sulfur-containing functional groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .
Q. Which spectroscopic techniques are most effective for characterizing this triazole-thiol derivative, and what key spectral markers should be prioritized?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm thiol (-SH) stretches (~2500 cm⁻¹) and imine (C=N) vibrations (~1600 cm⁻¹).
- NMR : Use -NMR to identify aromatic protons (δ 7.0–8.0 ppm) and trifluoromethyl (-CF₃) splitting patterns. -NMR resolves the triazole ring carbons (δ 140–160 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Cross-referencing with computational predictions (e.g., DFT) improves accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to volatile reagents. Waste containing sulfur or fluorinated groups must be segregated and treated by specialized waste management services to prevent environmental contamination. Personal protective equipment (PPE) including nitrile gloves and chemical-resistant lab coats is mandatory .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic and biological properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:
- Electron distribution : HOMO-LUMO gaps to assess reactivity.
- Non-covalent interactions : AIM analysis for hydrogen bonding and van der Waals forces.
- Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or receptors). Validate with experimental IC₅₀ values from bioassays .
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence the compound’s stability and reactivity?
- Methodological Answer : Systematic studies involve synthesizing analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups. Stability is assessed via thermal gravimetric analysis (TGA), while reactivity is tested in nucleophilic substitution reactions. X-ray crystallography (CCDC-1441403) provides comparative bond-length data to correlate substituent effects with molecular geometry .
Q. How can discrepancies between experimental spectroscopic data and computational predictions be systematically resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or conformational flexibility. Remedies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
